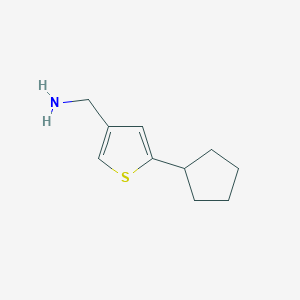

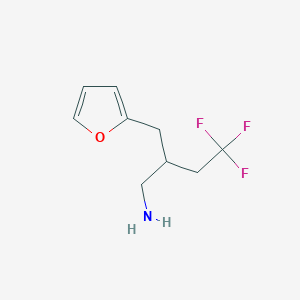

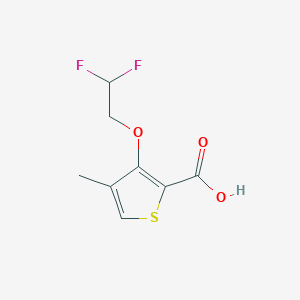

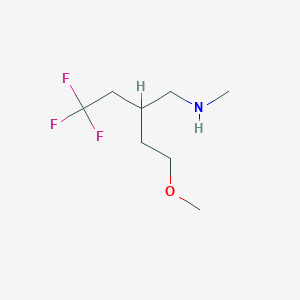

![molecular formula C8H15ClFNO B1479499 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride CAS No. 2098089-46-2](/img/structure/B1479499.png)

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride

説明

“(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is a chemical compound with the molecular formula C8H14FNO . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The molecular structure of “(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . The IUPAC name for this compound is (3-fluoro-8-azabicyclo [3.2.1]octan-3-yl)methanol . The InChI is InChI=1S/C8H14FNO/c9-8(5-11)3-6-1-2-7(4-8)10-6/h6-7,10-11H,1-5H2 .

Physical And Chemical Properties Analysis

The molecular weight of “(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is 159.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 159.105942232 g/mol . The topological polar surface area is 32.3 Ų . The heavy atom count is 11 .

科学的研究の応用

Nucleofuge in Azabicycloalkane Derivatives

Selectfluor, a reagent closely related to the chemical structure of interest, has been utilized as a nucleofuge in the reactions of azabicycloalkane beta-halocarbamic acid esters. This application demonstrates the potential of fluorine-containing azabicycloalkane derivatives in facilitating stereochemically retained hydrolysis of beta-anti-halides, showcasing their utility in organic synthesis and the exploration of reaction mechanisms (Krow et al., 2008).

Synthesis of Methanopyrrolidine Alcohols and Fluorides

The compound's structural motif has been employed in the stereoselective synthesis of novel methanopyrrolidine alcohols and fluorides, highlighting its relevance in constructing difunctionalized azabicyclo[2.1.1]hexanes. This research underscores the compound's significance in medicinal chemistry, particularly in the synthesis of selective ligands with potential therapeutic applications (Krow et al., 2004).

Anti-Influenza Virus Activity

Research into tricyclic compounds containing an azabicyclooctane moiety similar to "(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride" has led to the discovery of potent anti-influenza A virus activity. This suggests potential applications in antiviral drug development, demonstrating the compound's relevance in pharmaceutical research (Oka et al., 2001).

Catalysis in Alcohol Oxidation

The compound's framework has been identified as optimal for hydroxylamine-based catalysts in copper-cocatalyzed aerobic alcohol oxidation. This application reveals its importance in green chemistry and sustainable processes, offering an efficient method for converting secondary alcohols to ketones using molecular oxygen (Toda et al., 2023).

将来の方向性

作用機序

Target of Action

The primary target of (3-Fluoro-8-azabicyclo[32The compound’s structure suggests that it may interact with the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .

Biochemical Pathways

The specific biochemical pathways affected by (3-Fluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar pathways .

Result of Action

The molecular and cellular effects of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have similar effects .

特性

IUPAC Name |

(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO.ClH/c9-8(5-11)3-6-1-2-7(4-8)10-6;/h6-7,10-11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZXGQSZCRTTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

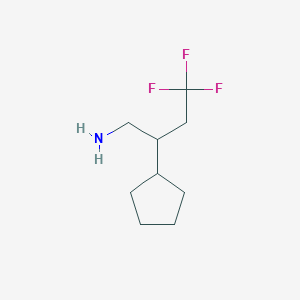

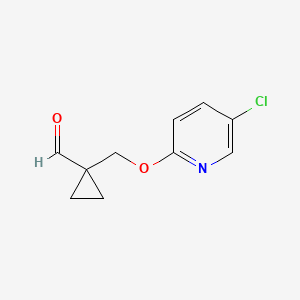

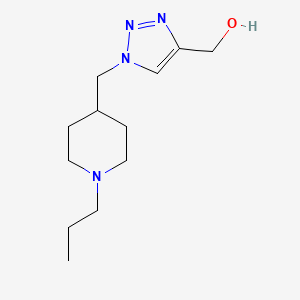

![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)